N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide

Purity Intermediate quality Reproducibility

N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide (CAS 260553-18-2, MFCD01567153) is a halogenated benzamide derivative available from multiple international suppliers as a research intermediate. The molecule features a 2,6-difluoro-3-nitrobenzamide core and an N-aryl substituent bearing chlorine and trifluoromethyl groups, yielding a molecular weight of 380.65 g/mol and an empirical formula of C14H6ClF5N2O3.

Molecular Formula C14H6ClF5N2O3
Molecular Weight 380.65 g/mol
CAS No. 260553-18-2
Cat. No. B3041095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide
CAS260553-18-2
Molecular FormulaC14H6ClF5N2O3
Molecular Weight380.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
InChIInChI=1S/C14H6ClF5N2O3/c15-7-5-6(14(18,19)20)1-3-9(7)21-13(23)11-8(16)2-4-10(12(11)17)22(24)25/h1-5H,(H,21,23)
InChIKeyLUWVUXDWMBAYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide (CAS 260553-18-2): Key Properties and Benchmarking for Procurement


N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide (CAS 260553-18-2, MFCD01567153) is a halogenated benzamide derivative available from multiple international suppliers as a research intermediate . The molecule features a 2,6-difluoro-3-nitrobenzamide core and an N-aryl substituent bearing chlorine and trifluoromethyl groups, yielding a molecular weight of 380.65 g/mol and an empirical formula of C14H6ClF5N2O3 . Its structural attributes are relevant to medicinal chemistry programs targeting kinase inhibition and other therapeutic areas.

Why Generic Substitution of N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide Is Not Advisable


Close structural analogs of N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide, such as N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide, lack the trifluoromethyl group and additional chlorine atom, resulting in a substantially lower computed LogP (3.89 vs 4.80) that alters solubility, membrane permeability, and reactivity profiles [1]. Moreover, the 2,6-difluoro-3-nitrobenzamide core of the target compound is directly linked to pharmaceutical intermediates that are precursors to clinically validated agents (e.g., vemurafenib), a utility that cannot be replicated by analogs with different core substitution patterns [2]. These quantitative differences in key physicochemical parameters and synthetic utility underscore why generic interchange is unreliable.

Quantitative Differentiation Evidence for N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide


Purity Superiority: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide Achieves >99% vs 95% for a Commonly-Considered Analog

According to supplier specifications, N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide is available at >99% purity , whereas a closely related analog, N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide, is offered at a minimum purity of only 95% . The >4 percentage-point purity advantage for the target compound reduces the burden of side products in downstream synthesis, leading to more consistent outcomes.

Purity Intermediate quality Reproducibility

Lipophilicity Advantage: Higher Computed LogP (4.80 vs 3.89) for N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide

The computed XLogP3 for N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide (CAS 260553-18-2) is 4.7975 as reported by LeYan , whereas the simpler analog N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide (lacking the CF3 group) has a computed LogP of 3.8946 according to ChemBase [1]. This difference of nearly one log unit indicates the target compound is approximately eight-fold more lipophilic, which would significantly impact membrane permeability, metabolic stability, and formulation behavior.

Lipophilicity LogP Permeability SAR

Synthetic Utility: The 2,6-Difluoro-3-nitrobenzamide Core of N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide Is a Validated Precursor Scaffold for B-Raf Kinase Inhibitors

The hydrolyzed carboxylic acid derivative of the target compound's core (2,6-difluoro-3-nitrobenzoic acid) is a documented intermediate in the synthesis of vemurafenib, a clinically approved B-Raf kinase inhibitor [1]. In contrast, common analogs that lack the 2,6-difluoro-3-nitro substitution pattern do not provide this established synthetic pathway. While the target compound itself is not the direct intermediate, its amide linkage can be hydrolyzed to access the same key building block, offering a validated entry point into kinase inhibitor chemistry.

Pharmaceutical intermediate Vemurafenib B-Raf inhibitor Synthetic utility

Application Scenarios Where N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide Provides the Greatest Advantage


Precision Medicinal Chemistry Programs Requiring High-Purity Intermediates

In hit-to-lead optimization campaigns where reproducibility is paramount, the >99% purity specification of N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide reduces the risk of confounding side-product peaks in spectroscopic characterization and biological assay results, compared to lower-purity analogs available at only 95% .

Kinase Inhibitor Development Leveraging the 2,6-Difluoro-3-nitrobenzamide Core

Teams pursuing B-Raf or related kinase targets can employ N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide as a functionalized intermediate, benefiting from the established synthetic route linking this core to vemurafenib precursors [1]. This advantage is absent in analogs lacking the specific 2,6-difluoro-3-nitro substitution pattern.

Physicochemical Property Optimization Through Controlled Lipophilicity Enhancement

The target compound's LogP of 4.80 (versus 3.89 for the non-CF3 analog) offers a pharmacokinetic starting point that may better match the lipophilicity requirements for central nervous system penetration or membrane-targeted agents, guiding compound selection in early-stage drug design .

Structure-Activity Relationship (SAR) Exploration of Fluorinated Benzamide Libraries

The unique combination of five fluorine atoms (including a CF3 group) and a chloro substituent on the aniline ring makes N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide a distinct building block for SAR studies focused on halogen bonding, metabolic stability, and electronic effects in benzamide series .

Quote Request

Request a Quote for N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.